molecular formula C9H8O3 B1194636 4-Acetoxybenzaldehyde CAS No. 878-00-2

4-Acetoxybenzaldehyde

Cat. No.: B1194636
CAS No.: 878-00-2
M. Wt: 164.16 g/mol
InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
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Description

It is a clear, colorless to pale yellow liquid that belongs to the class of benzaldehydes and phenyl acetates . This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the benzene ring at the para position relative to the formyl group (-CHO).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the acetylation of 4-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

4-Hydroxybenzaldehyde+Acetic AnhydrideThis compound+Acetic Acid\text{4-Hydroxybenzaldehyde} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Hydroxybenzaldehyde+Acetic Anhydride→this compound+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Acetoxybenzoic acid.

    Reduction: 4-Acetoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Acetoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetoxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    4-Nitrobenzaldehyde: Contains a nitro group instead of an acetoxy group, leading to different reactivity and applications.

    4-Formylbenzoic Acid: Has a carboxylic acid group instead of an acetoxy group, affecting its solubility and reactivity.

Uniqueness: 4-Acetoxybenzaldehyde is unique due to the presence of both a formyl and an acetoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-formylphenyl) acetate
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InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVSMVUOKAMPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061250
Record name Benzaldehyde, 4-(acetyloxy)-
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Molecular Weight

164.16 g/mol
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CAS No.

878-00-2
Record name 4-(Acetyloxy)benzaldehyde
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Record name 4-Acetoxybenzaldehyde
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Record name 4-Acetoxybenzaldehyde
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Record name Benzaldehyde, 4-(acetyloxy)-
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Record name 4-formylphenyl acetate
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Record name 4-Acetoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To the solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 150 ml of pyridine was added acetic anhydride (60 ml). The resultant mixture was stirred at room temperature for 2 hours. After removal of the solvent, the compound was purified by flash chromatography using heptane/methylene chloride/ethyl acetate (20/20/10) as eluent in a yield of 93%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Hydroxybenzaldehyde was acetylated with pyridine and acetic anhydride as in Example 12 to give 4-acetoxybenzaldehyde which was subjected to dehydration condensation with ethylene glycol to give 2-(4-acetoxyphenyl)-1,3-dioxolan. To a solution of 2-4-acetoxyphenyl)-1,3-dioxolan (13 g) in dichloromethane, bis(trimethylsilyl)-5-fluorouracil prepared as in Example 1 from 5-fluorouracil (10 g) was added followed by treating as in Example 10 to give 4.5 g of crystalline 1-[α-(2-hydroxyethoxy)-4-acetoxybenzyl]-5-fluorouracil.
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Synthesis routes and methods IV

Procedure details

Twenty (20) g. (0.13 moles) of p-cresylacetate, 40 g. (0.39 moles) of acetic anhydride, 40 g. (0.67 moles) of acetic acid, 0.5 g. (0.002 moles) Co(OAc)2· 4H2O, 0.49 g. (0.002 moles) Mn(OAc)2· 4H2O, and 0.43 g. (0.004 moles) NaBr were combined in a glass reactor and heated to 100° C. at atmospheric pressure under air flow of 50 ml/min. The reaction was continued for 71 hours at which time oxygen uptake ceased. Upon cooling, the reaction mixture solidified. Analysis of this material showed p-acetoxybenzoic acid in 77 mole percent yield and p-acetoxybenzaldehyde in 5 mole percent yield. No unreacted p-cresylacetate was detected. The low yield is believed to result from work-up procedures.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Acetoxybenzaldehyde
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4-Acetoxybenzaldehyde
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4-Acetoxybenzaldehyde
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4-Acetoxybenzaldehyde
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4-Acetoxybenzaldehyde
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4-Acetoxybenzaldehyde
Customer
Q & A

Q1: What is the molecular structure and formula of 4-Acetoxybenzaldehyde? What spectroscopic data is available?

A1: this compound consists of a benzaldehyde core structure with an acetoxy group substituted at the para position. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be commonly employed for structural characterization.

Q2: How is this compound used in solid-phase organic synthesis?

A2: One study demonstrates the use of polymer-bound this compound derivatives in solid-phase synthesis. The researchers attached derivatives of this compound to a polystyrene resin. This allowed for the synthesis of sulfonamides through a sequence involving reductive amination and sulfonylation reactions. The final sulfonamide products could be cleaved from the resin, simplifying purification.

Q3: Can this compound be used as a starting material for polymer synthesis?

A3: Yes, this compound can be utilized in the synthesis of aromatic poly(azomethine ester)s. This research highlights the formation of poly[4-(4-oxybenzylideneamino)benzoyl] (POAB) fibrillar crystals via a reaction-induced crystallization process using this compound and 4-aminobenzoic acid as monomers. This method offered a one-pot synthesis route for POAB with control over crystal morphology.

Q4: Has this compound been explored in the development of boron neutron capture therapy (BNCT) agents?

A4: While not directly used itself, a derivative of this compound has been explored in the context of BNCT. Researchers synthesized a functionalized azanonaborane cluster designed for BNCT and investigated its reactivity with various aldehydes, including this compound. The reaction yielded a monoalkylamino derivative of the azanonaborane cluster, potentially useful for targeting tumor cells in BNCT.

Q5: What is a notable natural source of this compound?

A5: this compound was identified as one of the compounds isolated from Buddleja asiatica , a plant traditionally used for medicinal purposes. This finding contributes to the knowledge of the phytochemical profile of Buddleja asiatica and its potential pharmacological activities.

Q6: Are there efficient synthetic methods for preparing 4-hydroxyl-2-methoxybenzaldehyde, a compound related to this compound?

A6: Yes, a new preparation method for 4-hydroxyl-2-methoxybenzaldehyde, a structural analogue of this compound, has been reported. This method involves the esterification of m-hydroxybenzoic ether followed by Vilsmeier reaction and subsequent deacetylation. This synthetic route is advantageous due to its mild reaction conditions, good product quality, and high yield.

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